2-(4-chlorophenyl)-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one
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Overview
Description
7-(4-chlorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one is a complex organic compound with a unique structure that includes a chlorophenyl group and a fused triazolo-pyrimido-quinoline system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate chlorophenyl derivative and subject it to a series of cyclization and condensation reactions to form the fused triazolo-pyrimido-quinoline core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable starting materials, optimizing reaction conditions, and employing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, 7-(4-chlorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one is explored for its potential as a therapeutic agent. Researchers may study its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in various disease models.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability, conductivity, or reactivity. Its applications may extend to fields such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo-pyrimido-quinoline derivatives, such as:
- 7-(4-bromophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one
- 7-(4-methylphenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one
Uniqueness
The uniqueness of 7-(4-chlorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one lies in its specific substitution pattern and the presence of the chlorophenyl group. This structural feature may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C22H14ClN5O |
---|---|
Molecular Weight |
399.8g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one |
InChI |
InChI=1S/C22H14ClN5O/c23-14-8-5-13(6-9-14)17-16-10-7-12-3-1-2-4-15(12)19(16)25-20-18(17)21(29)28-11-24-27-22(28)26-20/h1-6,8-9,11H,7,10H2,(H,25,26,27) |
InChI Key |
LRWDYYDKPXHDSJ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=C(N=C2C4=CC=CC=C41)N=C5NN=CN5C3=O)C6=CC=C(C=C6)Cl |
Canonical SMILES |
C1CC2=C(C3=C(N=C2C4=CC=CC=C41)N=C5NN=CN5C3=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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